molecular formula C10H15NO2 B6228076 methyl 1-cyano-4-methylcyclohexane-1-carboxylate, Mixture of diastereomers CAS No. 1467952-38-0

methyl 1-cyano-4-methylcyclohexane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6228076
CAS No.: 1467952-38-0
M. Wt: 181.2
InChI Key:
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Description

Methyl 1-cyano-4-methylcyclohexane-1-carboxylate, a mixture of diastereomers, is an organic compound with the molecular formula C10H15NO2 This compound features a cyclohexane ring substituted with a cyano group, a methyl group, and a carboxylate ester group The presence of multiple stereocenters leads to the formation of diastereomers, which are non-mirror-image stereoisomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyano-4-methylcyclohexane-1-carboxylate typically involves the following steps:

    Cyclohexane Derivative Formation: The starting material, often a substituted cyclohexane, undergoes functionalization to introduce the cyano and carboxylate groups. This can be achieved through a series of reactions including nitrile formation and esterification.

    Diastereomeric Mixture Formation: The introduction of the cyano and carboxylate groups at different positions on the cyclohexane ring results in the formation of diastereomers. The reaction conditions, such as temperature, solvents, and catalysts, are optimized to control the stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of methyl 1-cyano-4-methylcyclohexane-1-carboxylate involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include:

    Batch Processing: Reactants are combined in a reactor, and the reaction is allowed to proceed to completion. The product is then purified through distillation or crystallization.

    Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed. This method is efficient for large-scale production and can be easily automated.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyano-4-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The cyano and carboxylate groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Nucleophiles: Various nucleophiles, such as amines, alcohols, and thiols, can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation of the cyano group can yield carboxylic acids or amides.

    Reduction: Reduction of the cyano group can produce primary amines.

    Substitution: Substitution reactions can result in the formation of esters, amides, or other derivatives.

Scientific Research Applications

Methyl 1-cyano-4-methylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 1-cyano-4-methylcyclohexane-1-carboxylate exerts its effects depends on its specific application

    Cyano Group: Can participate in hydrogen bonding and dipole-dipole interactions.

    Carboxylate Ester Group: Can undergo hydrolysis to release carboxylic acids, which can further interact with biological targets.

    Methyl Group: Provides hydrophobic interactions that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 1-cyano-4-methylcyclohexane-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-methylcyclohexane-1-carboxylate: Lacks the cyano group, resulting in different chemical properties and reactivity.

    1-Cyano-4-methylcyclohexane:

    Methyl 1-cyano-4-ethylcyclohexane-1-carboxylate: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.

The uniqueness of methyl 1-cyano-4-methylcyclohexane-1-carboxylate lies in its combination of functional groups and the resulting diastereomeric mixture, which provides a diverse range of chemical and biological activities.

Properties

CAS No.

1467952-38-0

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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